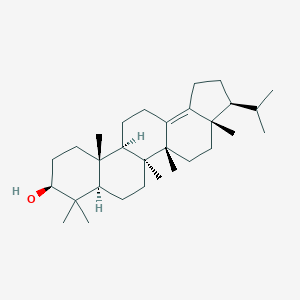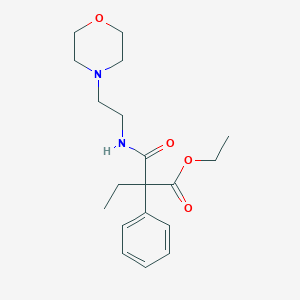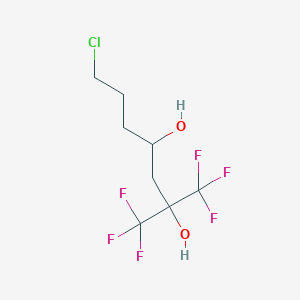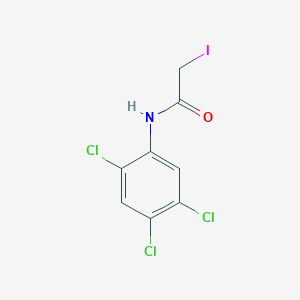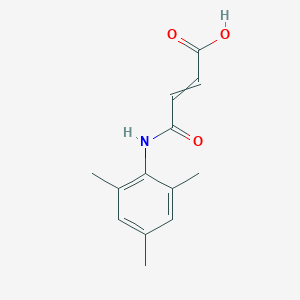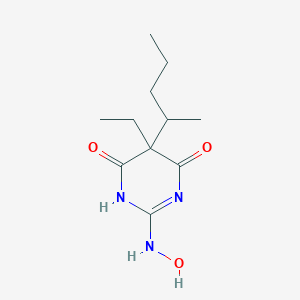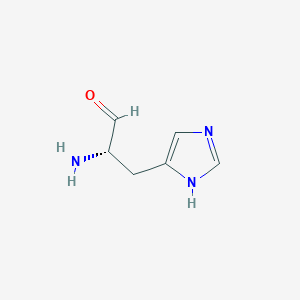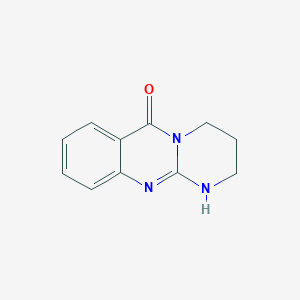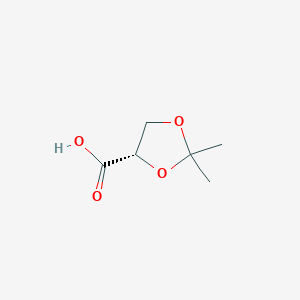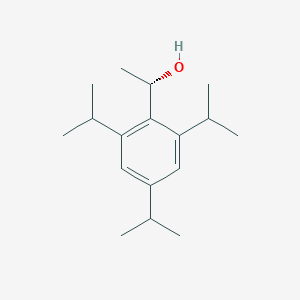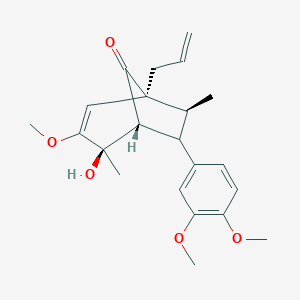
Hancinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hancinol is a naturally occurring compound that has been recently discovered to have potential therapeutic applications. Hancinol is a type of sesquiterpene lactone that is isolated from the plant Hancornia speciosa. The plant is commonly found in the tropical regions of South America and has been used in traditional medicine to treat various ailments. The purpose of Additionally, future directions for research on Hancinol will be explored.
科学的研究の応用
Hancinol has been the focus of several scientific research studies due to its potential therapeutic applications. One of the primary areas of research has been the anti-inflammatory properties of Hancinol. Studies have shown that Hancinol can reduce inflammation by inhibiting the production of inflammatory cytokines. This makes Hancinol a potential candidate for the treatment of inflammatory diseases such as arthritis.
Another area of research has been the anti-cancer properties of Hancinol. Studies have shown that Hancinol can induce apoptosis (programmed cell death) in cancer cells. This makes Hancinol a potential candidate for the development of anti-cancer drugs.
作用機序
The mechanism of action of Hancinol is not fully understood. However, studies have shown that it can modulate various signaling pathways in cells. For example, Hancinol can inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. Additionally, Hancinol can activate the MAPK signaling pathway, which is involved in the regulation of cell growth and apoptosis.
生化学的および生理学的効果
Hancinol has been shown to have several biochemical and physiological effects. For example, it can inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory cytokines. Additionally, Hancinol can induce apoptosis in cancer cells by activating caspase enzymes. Hancinol has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using Hancinol in lab experiments is that it is a naturally occurring compound. This makes it less toxic than synthetic compounds and reduces the risk of side effects. Additionally, Hancinol has been shown to have low toxicity in animal studies, which makes it a potential candidate for clinical trials.
One of the limitations of using Hancinol in lab experiments is its low yield from plant material. This can make the synthesis process challenging and expensive. Additionally, the mechanism of action of Hancinol is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on Hancinol. One area of research is the development of Hancinol-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to understand the mechanism of action of Hancinol and to optimize its therapeutic potential. Finally, research is needed to explore the potential of Hancinol in other areas such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
Hancinol is a naturally occurring compound that has potential therapeutic applications. The synthesis of Hancinol involves the extraction of the compound from the Hancornia speciosa plant. Hancinol has been shown to have anti-inflammatory and anti-cancer properties, and its mechanism of action involves modulating various signaling pathways in cells. Hancinol has several biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. There are several future directions for research on Hancinol, including the development of Hancinol-based drugs and further studies to optimize its therapeutic potential.
合成法
The synthesis of Hancinol involves the extraction of the compound from the leaves and stem bark of the Hancornia speciosa plant. The extraction process involves the use of solvents such as ethanol or methanol to dissolve the compound from the plant material. The extract is then purified using various techniques such as column chromatography or HPLC to obtain pure Hancinol. The yield of Hancinol from the plant material is relatively low, which makes the synthesis process challenging.
特性
CAS番号 |
108864-50-2 |
|---|---|
製品名 |
Hancinol |
分子式 |
C22H28O5 |
分子量 |
372.5 g/mol |
IUPAC名 |
(1S,4R,5R,7S)-6-(3,4-dimethoxyphenyl)-4-hydroxy-3-methoxy-4,7-dimethyl-1-prop-2-enylbicyclo[3.2.1]oct-2-en-8-one |
InChI |
InChI=1S/C22H28O5/c1-7-10-22-12-17(27-6)21(3,24)19(20(22)23)18(13(22)2)14-8-9-15(25-4)16(11-14)26-5/h7-9,11-13,18-19,24H,1,10H2,2-6H3/t13-,18?,19-,21-,22+/m0/s1 |
InChIキー |
JBYGAWPYVWTNRG-KTHGADAFSA-N |
異性体SMILES |
C[C@H]1C([C@H]2C(=O)[C@@]1(C=C([C@]2(C)O)OC)CC=C)C3=CC(=C(C=C3)OC)OC |
SMILES |
CC1C(C2C(=O)C1(C=C(C2(C)O)OC)CC=C)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CC1C(C2C(=O)C1(C=C(C2(C)O)OC)CC=C)C3=CC(=C(C=C3)OC)OC |
同義語 |
1'-allyl-7-(3,4-dimethoxyphenyl)-4'-hydroxy-5'-methoxy-8-methyl-2'-oxobicyclo (3.2.1) oct-5'-ene hancinol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



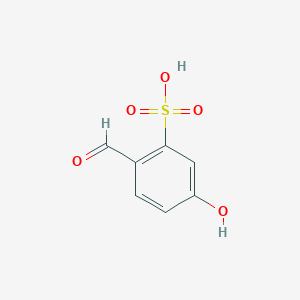
![4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine](/img/structure/B8651.png)
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
